CP-67804

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CP-67804 implique les étapes suivantes :

Matière de départ : La synthèse commence par la préparation de la 6,8-difluoroquinoléine.

Éthylation : La 6,8-difluoroquinoléine est ensuite éthylée en position N-1.

Substitution par l'hydroxyle de phényle :

Carboxylation : Finalement, le composé est carboxylé en position 3 pour donner le this compound.

Analyse Des Réactions Chimiques

Le CP-67804 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle de phényle.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle quinoléine.

Substitution : Les atomes de fluor sur le cycle quinoléine peuvent être substitués par d'autres groupes dans des conditions appropriées.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets des dérivés de la quinoléine sur la topoisomérase II.

Biologie : Le composé est utilisé pour étudier le rôle de la topoisomérase II dans les mécanismes de clivage et de réparation de l'ADN.

Médecine : Le this compound a un potentiel en tant qu'agent antinéoplasique, ce qui en fait un candidat pour la recherche sur le cancer.

Mécanisme d'action

Le this compound exerce ses effets en ciblant la topoisomérase II, une enzyme impliquée dans la réplication et la réparation de l'ADN. Le composé améliore la capacité de l'enzyme à cliver l'ADN, ce qui conduit à une augmentation des niveaux d'intermédiaires de clivage de l'ADN. Cette action perturbe le processus de réplication de l'ADN, entraînant finalement la mort cellulaire. Les cibles moléculaires et les voies impliquées comprennent l'enzyme topoisomérase II et le cycle de clivage et de religation de l'ADN .

Applications De Recherche Scientifique

Key Mechanistic Insights

- Enhancement of DNA Cleavage : Research indicates that CP-67804 enhances enzyme-mediated DNA cleavage activities in eukaryotic systems, demonstrating potency comparable to established agents like etoposide .

- Cytotoxicity : In studies involving Chinese hamster ovary cells, this compound exhibited significant cytotoxic effects, particularly against wild-type cells, suggesting its potential utility in cancer therapies .

Therapeutic Applications

While this compound was primarily targeted for neoplasms, its broader implications in cancer treatment and research are noteworthy:

Antineoplastic Potential

- Cancer Types : The compound has been evaluated for its efficacy against various neoplasms due to its mechanism targeting rapidly dividing cells.

- Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents could enhance therapeutic outcomes by exploiting synergistic effects.

Case Studies and Research Findings

The following table summarizes key studies involving this compound, highlighting their findings and implications for future research.

Mécanisme D'action

CP-67804 exerts its effects by targeting topoisomerase II, an enzyme involved in DNA replication and repair. The compound enhances the enzyme’s ability to cleave DNA, leading to increased levels of DNA cleavage intermediates. This action disrupts the DNA replication process, ultimately resulting in cell death. The molecular targets and pathways involved include the topoisomerase II enzyme and the DNA cleavage and religation cycle .

Comparaison Avec Des Composés Similaires

Le CP-67804 est similaire à d'autres dérivés de la quinoléine comme le CP-115 955 et le CP-115 953. Il est unique dans ses substitutions spécifiques et sa puissance en tant qu'inhibiteur de la topoisomérase II. Le CP-115 955, par exemple, possède un groupe cyclopropyle en position N-1, tandis que le CP-115 953 possède une substitution difluoro en position C-8. Ces différences structurelles entraînent des variations dans leur capacité à améliorer le clivage de l'ADN et à inhiber le passage de brins catalytiques .

Les composés similaires comprennent :

- CP-115 955

- CP-115 953

- Etoposide (un inhibiteur bien connu de la topoisomérase II)

Chacun de ces composés possède des caractéristiques structurelles uniques qui influencent son activité et sa puissance en tant qu'inhibiteur de la topoisomérase II .

Activité Biologique

CP-67804 is a quinolone derivative that has garnered attention for its biological activity, particularly in relation to its effects on topoisomerase II and its potential therapeutic applications. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.

Overview of this compound

This compound is classified as a fluoroquinolone, a group of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV. Its structure includes a cyclopropyl group at the N-1 position and various substitutions that enhance its biological efficacy. The compound has been shown to exhibit significant activity against both prokaryotic and eukaryotic topoisomerases, making it a candidate for further investigation in cancer treatment and other diseases.

This compound primarily exerts its biological effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound enhances enzyme-mediated DNA cleavage, leading to cytotoxic effects in rapidly dividing cells.

Key Findings on Mechanism

- DNA Cleavage Enhancement : this compound significantly increases the levels of DNA cleavage intermediates without impairing the DNA religation reaction of topoisomerase II, indicating its potential as an effective anticancer agent .

- Comparison with Other Quinolones : Studies have shown that modifications at the C-8 position (such as fluorination) increase the potency of quinolone derivatives against eukaryotic cells. For instance, removal of the C-8 fluorine from related compounds decreased their ability to enhance DNA cleavage by approximately 2.5-fold .

Biological Activity Data

The following table summarizes key biological activities associated with this compound as reported in various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound induced significant apoptosis through enhanced DNA damage mechanisms. The compound's effectiveness was compared with traditional chemotherapeutics, showing superior results in specific contexts.

- Animal Model Trials : Preclinical trials involving animal models have indicated that this compound can effectively reduce tumor size when administered in conjunction with other therapies. These studies provided insights into optimal dosing regimens and potential side effects.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects with various malignancies. These trials aim to establish maximum tolerated doses and evaluate therapeutic outcomes compared to standard treatments .

Propriétés

IUPAC Name |

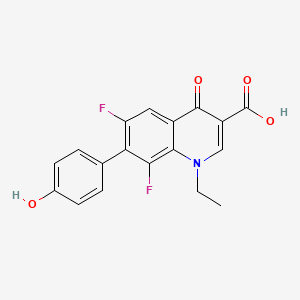

1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYERGISJXHBTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146176 | |

| Record name | CP 67804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103978-08-1 | |

| Record name | CP 67804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103978081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 67804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-67804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN5VAL7BML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.